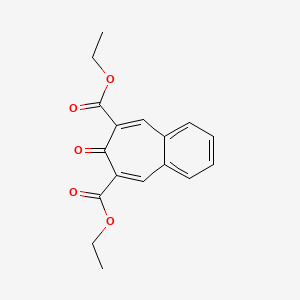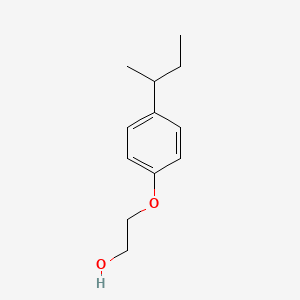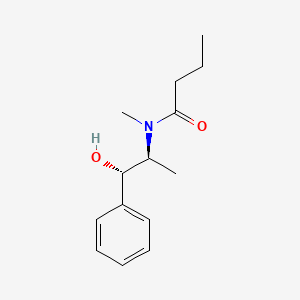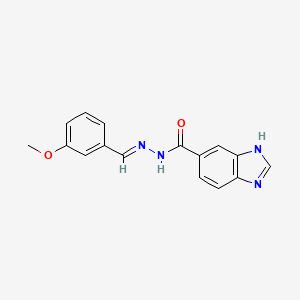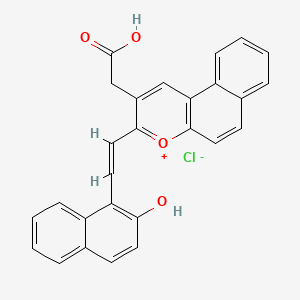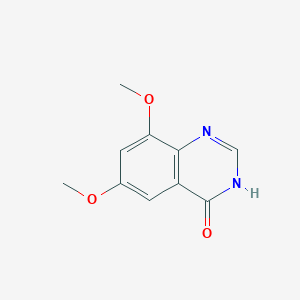
1-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is a complex organic compound that features a combination of aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with acetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with carbohydrazide to yield 4-bromophenoxyacetyl carbohydrazide. The final step involves the condensation of this intermediate with 2-naphthyl 4-chlorobenzoate under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in these reactions include dichloromethane, ethanol, and acetonitrile .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogen substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles like amines and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Aplicaciones Científicas De Investigación
1-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate
- 4-Bromo-2-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-Bromo-2-(2-((4-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate .
Uniqueness
1-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is unique due to its specific combination of functional groups and aromatic rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
765291-65-4 |
|---|---|
Fórmula molecular |
C26H18BrClN2O4 |
Peso molecular |
537.8 g/mol |
Nombre IUPAC |
[1-[(E)-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H18BrClN2O4/c27-19-8-12-21(13-9-19)33-16-25(31)30-29-15-23-22-4-2-1-3-17(22)7-14-24(23)34-26(32)18-5-10-20(28)11-6-18/h1-15H,16H2,(H,30,31)/b29-15+ |
Clave InChI |
FKECQTKWIHTXGB-WKULSOCRSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)COC3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)COC3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B12000636.png)
![2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12000661.png)

